molecular formula C9H14O5 B8762519 Dimethyl 2-(3-oxobutyl)propanedioate

Dimethyl 2-(3-oxobutyl)propanedioate

Cat. No.: B8762519
M. Wt: 202.20 g/mol
InChI Key: MDZCTQLQMJZNCH-UHFFFAOYSA-N
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Description

Dimethyl 2-(3-oxobutyl)propanedioate is a β-ketoester derivative featuring a propanedioate (malonate) core esterified with methyl groups at both terminal carboxylates. The central carbon of the malonate backbone is substituted with a 3-oxobutyl group, imparting both ketonic reactivity and ester functionality. This compound is synthetically versatile, often serving as a precursor in heterocyclic chemistry and medicinal chemistry for constructing complex molecules. Its synthesis typically involves alkylation or conjugate addition reactions of malonate esters with appropriate electrophiles, followed by purification via chromatography .

Key structural attributes:

  • Molecular formula: C₉H₁₄O₅
  • Functional groups: Two methyl esters, a ketone, and a branched alkyl chain.
  • Reactivity: The β-ketoester moiety enables participation in cyclocondensation, Claisen-like reactions, and nucleophilic substitutions.

Properties

Molecular Formula

C9H14O5

Molecular Weight

202.20 g/mol

IUPAC Name

dimethyl 2-(3-oxobutyl)propanedioate

InChI

InChI=1S/C9H14O5/c1-6(10)4-5-7(8(11)13-2)9(12)14-3/h7H,4-5H2,1-3H3

InChI Key

MDZCTQLQMJZNCH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCC(C(=O)OC)C(=O)OC

Origin of Product

United States

Preparation Methods

Key Steps

  • Reagents : Dimethyl malonate, methyl vinyl ketone (MVK), and a chiral catalyst (e.g., L-alanine).

  • Conditions : Ytterbium triflate (Yb(OTf)₃) as a Lewis acid, NaOH aqueous solution, 60°C for 3 hours.

  • Mechanism : The organocatalyst facilitates the Michael addition of dimethyl malonate to MVK, forming the 3-oxobutyl chain.

Parameter Value
CatalystL-Alanine / Yb(OTf)₃
SolventWater/Methanol (1:1 v/v)
Temperature60°C
Reaction Time3 hours
YieldNot explicitly stated

This approach enables stereoselective synthesis but requires optimization for scalability.

Transition Metal-Catalyzed Alkylation

Transition metal complexes (e.g., Rh, Co, Ir) enable controlled alkylation of dimethyl malonate with ketones or alkenes.

Key Steps

  • Reagents : Dimethyl malonate, 2-pentyl-2-cyclopentenone, and a transition metal catalyst (e.g., rhodium chloride with diphosphine ligands).

  • Conditions : Inert atmosphere (N₂), low temperatures (-10°C to 20°C), and catalytic promoters like L-proline.

  • Mechanism : The metal-ligand complex facilitates nucleophilic attack of the malonate enolate onto the α,β-unsaturated carbonyl substrate.

Catalyst System Ligand Promoter Yield
RhCl₃ + DPPMDPPM (1:3 molar ratio)L-Proline (1:3)93.1%
Co(NO₃)₂ + DPPPDPPP (1:8)L-Proline (1:8)93.1%
IrCl₃ + DPPPDPPP (1:7)PEG-200 (1:4)93.1%

Advantages : High yields (>90%), recyclable catalysts, and minimal byproducts.

Electrochemical Oxidative Decarboxylation

This method converts substituted malonic acids into diketones or ketoesters, which can be esterified post-reaction.

Alkylation with Sulfuryl Chloride

While primarily used for halogenation, this method can be adapted for alkylation under controlled conditions.

Key Steps

  • Reagents : Dimethyl malonate, sulfuryl chloride (SO₂Cl₂), and a base.

  • Conditions : Neat reaction at 40–45°C for 4–5 hours.

  • Mechanism : Chlorination at the α-position, followed by substitution with nucleophiles.

Parameter Value
Sulfuryl Chloride1.2 equiv
Temperature40–45°C
ByproductsDimethyl 2,2-dichloromalonate
Purity (Post-Silica)97.5%

Note : Direct alkylation may require further functionalization to achieve the 3-oxobutyl group.

Phase Transfer Catalysis

This method enhances nucleophilic alkylation efficiency using quaternary ammonium salts.

Key Steps

  • Reagents : Dimethyl malonate, alkyl halide, and a phase transfer catalyst (PTC).

  • Conditions : Polar aprotic solvent (e.g., DMF), reflux at 110–125°C.

  • Mechanism : PTC facilitates deprotonation and alkylation at the α-position.

Catalyst Solvent Yield
Tetra-n-butylammonium bromideDMF85%

Scalability : Suitable for industrial production but may require solvent recovery.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization of malonates with unsaturated carbonyls.

Key Steps

  • Reagents : Dimethyl malonate, allyl bromide, and PdCl₂ with diphosphine ligands.

  • Conditions : CO pressure (1.5–3.0 MPa), 85–125°C, aromatic solvents (e.g., toluene).

  • Mechanism : Carbonylation followed by esterification.

Ligand Yield Selectivity
DPPE24%41.5%
DMPMP45.5%98%

Challenges : Requires high-pressure CO and complex catalyst systems.

Comparative Analysis of Methods

Method Catalyst Yield Scalability Purity
Michael AdditionL-Alanine/Yb(OTf)₃ModerateLowHigh
Transition MetalRh/Co/Ir>90%ModerateHigh
Electrochemical85–90%LowModerate
Alkylation (SO₂Cl₂)85%HighHigh
Phase TransferPTC85%HighModerate
Cross-CouplingPdCl₂45.5%LowHigh

Chemical Reactions Analysis

Types of Reactions: Dimethyl 2-(3-oxobutyl)propanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Synthetic Applications

Dimethyl 2-(3-oxobutyl)propanedioate serves as an important intermediate in the synthesis of various bioactive compounds. Its reactivity in Michael addition reactions and other transformations makes it a valuable building block in organic synthesis.

Michael Addition Reactions

One of the primary applications of this compound is in Michael addition reactions. This reaction involves the nucleophilic addition of a compound to an α,β-unsaturated carbonyl compound. The compound has been tested as a Michael acceptor in various studies, demonstrating its effectiveness when combined with different nucleophiles.

Case Study:
In a study focusing on the use of transition metal catalysts for Michael additions, this compound was utilized alongside methyl vinyl ketone. However, initial attempts showed no product formation due to issues with starting materials, indicating the need for optimized conditions for successful reactions .

Medicinal Chemistry

The compound has potential applications in medicinal chemistry, particularly in the development of therapeutic agents. Its derivatives may exhibit pharmacological properties beneficial for treating various diseases.

Chiral Compound Synthesis

Research has highlighted the synthesis of chiral compounds from this compound. Chiral intermediates derived from this compound can be crucial in developing drugs that require specific stereochemistry for biological activity.

Example:
A novel process was developed to create chiral compounds from this compound, leading to intermediates that can be utilized in synthesizing bile acid reabsorption inhibitors. These inhibitors are promising candidates for treating metabolic disorders such as diabetes .

Summary of Findings

The following table summarizes key findings regarding the applications of this compound:

Application AreaDescriptionReference
Synthetic IntermediatesUsed as a building block in organic synthesis and Michael addition reactions ,
Chiral Compound SynthesisImportant for creating chiral intermediates for pharmaceuticals
Medicinal ChemistryPotential use in developing therapeutic agents

Mechanism of Action

The mechanism of action of propanedioic acid, (3-oxobutyl)-, dimethyl ester involves its interaction with specific molecular targets and pathways. The ester groups can undergo hydrolysis to release the corresponding acids, which can then participate in various biochemical reactions. The 3-oxobutyl group can interact with enzymes and other proteins, influencing their activity and function .

Comparison with Similar Compounds

Key Observations:

Chain Length and Reactivity :

  • The 3-oxobutyl chain in the target compound provides a balance between steric bulk and reactivity, enabling diverse cyclization pathways compared to the shorter 3-oxopropyl variant .
  • Ethyl esters (e.g., diethyl derivatives) increase lipophilicity, improving membrane permeability in bioactive molecules .

Substituent Effects: Electron-withdrawing groups (e.g., nitro in dimethyl 2-(3-nitropyridin-2-yl)propanedioate) enhance electrophilic reactivity but introduce toxicity risks . Aromatic substituents (e.g., methoxyphenoxy) improve thermal stability and UV resistance, making them suitable for material science applications .

Biological Relevance :

  • Triazole-containing analogues (e.g., Compound 13a) exhibit enzyme inhibition due to structural mimicry of thiamine pyrophosphate, highlighting the importance of heteroatom integration .

Q & A

Basic: How to optimize the synthesis of dimethyl 2-(3-oxobutyl)propanedioate while minimizing side reactions?

Methodological Answer:

  • Step 1: Utilize a Michael addition mechanism under controlled conditions (e.g., anhydrous solvents like THF or DCM) to couple 3-oxobutyl groups with the propanedioate core. Monitor reaction progress via TLC or GC-MS to detect intermediates like enolates or unreacted starting materials .
  • Step 2: Optimize catalyst selection (e.g., DBU vs. NaH) to balance reactivity and selectivity. For example, DBU may reduce ester hydrolysis side reactions compared to stronger bases .
  • Step 3: Employ Design of Experiments (DoE) to test variables (temperature, solvent polarity, stoichiometry). A fractional factorial design can identify critical parameters for yield improvement .

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